1-(Trifluoromethyl)naphthalene-3-carbonyl chloride
CAS No.:
Cat. No.: VC18826794
Molecular Formula: C12H6ClF3O
Molecular Weight: 258.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClF3O |
|---|---|
| Molecular Weight | 258.62 g/mol |
| IUPAC Name | 4-(trifluoromethyl)naphthalene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C12H6ClF3O/c13-11(17)8-5-7-3-1-2-4-9(7)10(6-8)12(14,15)16/h1-6H |
| Standard InChI Key | PDJBTBBCEBMQSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(=O)Cl |
Introduction
Synthesis
The synthesis of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride involves the functionalization of naphthalene derivatives. A common approach includes:
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Introduction of the Trifluoromethyl Group: This step typically uses reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts like copper or palladium.
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Carbonylation Reaction: The carbonyl chloride group is introduced through chlorination of a precursor compound, often under controlled conditions to prevent side reactions.
Reaction Conditions
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Temperature: Low to moderate temperatures (0–50°C) to minimize decomposition.
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Solvents: Non-aqueous solvents such as dichloromethane or acetonitrile.
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Catalysts: Transition metal catalysts may be employed to enhance reaction efficiency.
Pharmaceutical Chemistry
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug design. It is used to synthesize molecules that modulate biological activity, particularly in:
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Anti-inflammatory drugs
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Antimicrobial agents
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Kinase inhibitors for cancer therapy
Agrochemicals
The compound's ability to alter biological activity through structural modifications makes it useful in developing herbicides and pesticides.
Chemical Reactions
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is highly reactive due to its carbonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, or thiols to form:
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Amides
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Esters
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Thioesters
Reaction Mechanism
The reactivity is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediates during nucleophilic attack on the carbonyl carbon.
Safety Considerations
The compound is sensitive to moisture and reacts vigorously with water to release hydrogen chloride gas. Proper handling requires:
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Anhydrous conditions
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Use of personal protective equipment (PPE)
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Storage in tightly sealed containers under inert gas (e.g., nitrogen or argon)
Data Table: Key Characteristics
| Aspect | Details |
|---|---|
| Reactivity | High; reacts with nucleophiles |
| Stability | Sensitive to moisture |
| Applications | Pharmaceuticals, agrochemicals |
| Safety Hazards | Releases HCl gas upon hydrolysis |
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